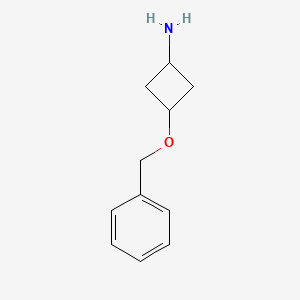![molecular formula C20H38O2Si2 B1280839 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene CAS No. 1055310-31-0](/img/structure/B1280839.png)
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is a chemical compound with the molecular formula C20H38O2Si2 and a molecular weight of 366.69 g/mol. This compound is often used as a starting material in organic synthesis due to its unique structure and reactivity . It is commonly referred to as TBS-protected benzene, where TBS stands for tert-butyldimethylsilyl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene typically involves the protection of hydroxyl groups on a benzene ring using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine . The reaction proceeds as follows:
Starting Material: Benzene-1,3-diol
Reagents: Tert-butyldimethylsilyl chloride (TBSCl), imidazole or pyridine
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction yields this compound as the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) to remove the TBS groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene has several scientific research applications, including:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Pharmaceuticals: Utilized in the development of drug candidates and intermediates.
Biochemistry: Applied in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the regeneration of the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(trimethylsilyloxy)methyl]benzene: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
1,3-Bis[(triisopropylsilyloxy)methyl]benzene: Contains triisopropylsilyl groups, offering different steric and electronic properties.
Uniqueness
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is unique due to the steric hindrance provided by the tert-butyldimethylsilyl groups, which enhances the stability of the protected hydroxyl groups. This stability is advantageous in multi-step organic synthesis where selective deprotection is required.
Properties
IUPAC Name |
tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2Si2/c1-19(2,3)23(7,8)21-15-17-12-11-13-18(14-17)16-22-24(9,10)20(4,5)6/h11-14H,15-16H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMYJIVOGSHQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478693 |
Source


|
| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055310-31-0 |
Source


|
| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)






